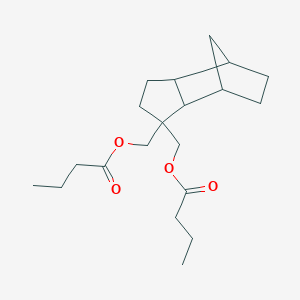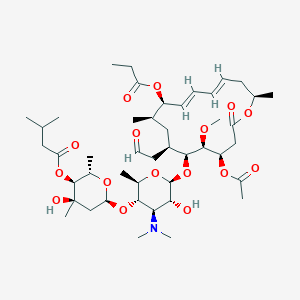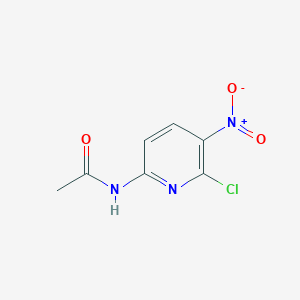![molecular formula C11H15NO3S B034177 (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid CAS No. 110449-58-6](/img/structure/B34177.png)
(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, also known as riluzole, is a neuroprotective drug that is used to treat amyotrophic lateral sclerosis (ALS). It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. Riluzole is a glutamate inhibitor that works by reducing the release of glutamate, a neurotransmitter that is believed to contribute to the death of motor neurons in ALS patients.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid is not fully understood, but it is believed to work by reducing the release of glutamate, a neurotransmitter that is toxic to motor neurons. Glutamate is released in excess in ALS patients and contributes to the death of motor neurons. Riluzole also has other neuroprotective properties, including the ability to reduce oxidative stress and inhibit apoptosis.
Biochemical and Physiological Effects:
Riluzole has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the uptake of glutamate by astrocytes, and reduce the activity of glutamate receptors. It has also been found to reduce oxidative stress, inhibit apoptosis, and increase the expression of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Riluzole has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied for its neuroprotective properties. It is also relatively easy to administer and has a good safety profile. However, there are some limitations to using (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid in lab experiments. It has a short half-life and requires frequent dosing, which can be difficult to manage in some experiments. It also has limited efficacy in some neurological disorders, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. One area of research is the development of new formulations of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can enhance its neuroprotective properties. Finally, there is a need for more research on the long-term effects of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, particularly in terms of its effects on cognitive function and quality of life in neurological disorders.
Métodos De Síntesis
The synthesis of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid involves a multi-step process that starts with the reaction of 4-methylbenzyl chloride with thionyl chloride to form 4-methylbenzyl chloride sulfonate. The sulfonate is then reacted with 2-amino-3-chloropropanoic acid to form 2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid.
Aplicaciones Científicas De Investigación
Riluzole has been extensively studied for its neuroprotective properties in various neurological disorders, including ALS, Alzheimer's disease, and Parkinson's disease. In ALS, (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid has been shown to slow the progression of the disease and improve survival. It has also been found to improve cognitive function in Alzheimer's disease patients and reduce the severity of symptoms in Parkinson's disease patients.
Propiedades
Número CAS |
110449-58-6 |
|---|---|
Nombre del producto |
(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid |
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)6-16(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-,16?/m0/s1 |
Clave InChI |
SJGUJFMYSXAPML-VQVVDHBBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CS(=O)C[C@@H](C(=O)O)N |
SMILES |
CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
Sinónimos |
L-ALANINE, 3-[[(4-METHYLPHENYL)METHYL]SULFINYL]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



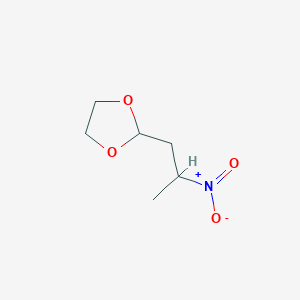
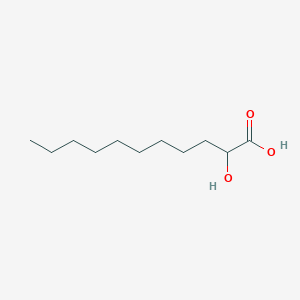
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)

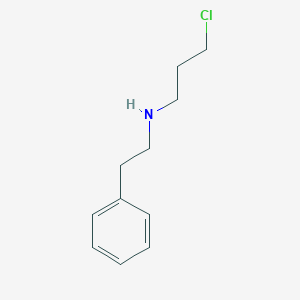
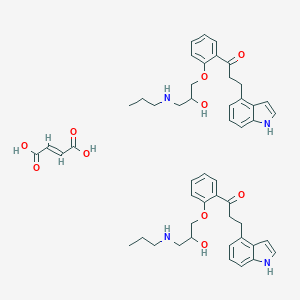

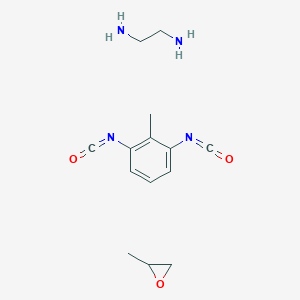
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
